REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.N1C2C=CC=CC=2N=N1.O[CH2:15][C:16]1[CH:17]=[CH:18][C:19]([O:26][CH3:27])=[C:20]([CH:25]=1)[C:21]([O:23][CH3:24])=[O:22]>C(Cl)Cl>[Cl:3][CH2:15][C:16]1[CH:17]=[CH:18][C:19]([O:26][CH3:27])=[C:20]([CH:25]=1)[C:21]([O:23][CH3:24])=[O:22]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=CC(=C(C(=O)OC)C1)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution prepared
|
Type
|
ADDITION
|
Details
|
was added to a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The precipitated depositions were separated by filtration
|
Type
|
ADDITION
|
Details
|
an aqueous sodium chloride solution was added
|
Type
|
WASH
|
Details
|
to wash the organic phase, which
|
Type
|
CUSTOM
|
Details
|
was then dried
|
Type
|
ADDITION
|
Details
|
by adding sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
by distilling solvents
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=CC(=C(C(=O)OC)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |